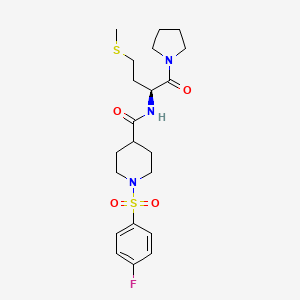
C21H30FN3O4S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C21H30FN3O4S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C21H30FN3O4S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Common synthetic routes may include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic or acidic conditions.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.
Cyclization Reactions: These reactions help in forming ring structures that are part of the compound’s core framework.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
C21H30FN3O4S2: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
C21H30FN3O4S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of C21H30FN3O4S2 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
C21H30FN3O4S2: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C21H30N3O4S2: Lacks the fluorine atom, which may affect its reactivity and biological activity.
C21H30FN3O4S: Contains one less sulfur atom, potentially altering its chemical behavior and applications.
The uniqueness of This compound lies in its specific combination of functional groups and atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H30FN3O4S2 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)sulfonyl-N-[(2S)-4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H30FN3O4S2/c1-30-15-10-19(21(27)24-11-2-3-12-24)23-20(26)16-8-13-25(14-9-16)31(28,29)18-6-4-17(22)5-7-18/h4-7,16,19H,2-3,8-15H2,1H3,(H,23,26)/t19-/m0/s1 |
Clé InChI |
PYQMMCMTEDMTPU-IBGZPJMESA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CSCCC(C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



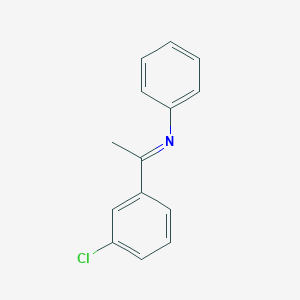

![4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol)](/img/structure/B12638312.png)

![2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638326.png)
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)
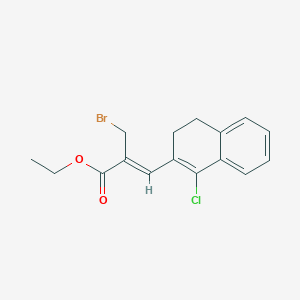
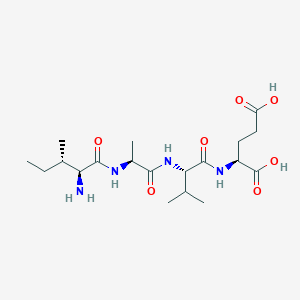
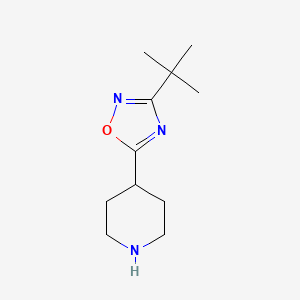
![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)
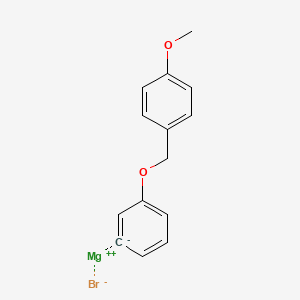
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)
